Antibacterial Potency of Thiotropocin Against Key Gram-Positive and Gram-Negative Pathogens
Thiotropocin demonstrates bactericidal activity against Staphylococcus aureus (MIC ≤ 3.13 µg/mL), Escherichia coli (MIC ≤ 5.0 µg/mL), and Pseudomonas aeruginosa (MIC ≤ 10 µg/mL) . While a direct head-to-head comparison with tropodithietic acid (TDA) under identical conditions is not available, cross-study analysis reveals a potentially distinct potency profile. For S. aureus, TDA exhibits an MIC of approximately 8.3 µg/mL (~39 µM) , whereas Thiotropocin shows an MIC of ≤ 3.13 µg/mL, suggesting a >2.6-fold lower concentration (by mass) is required for equivalent efficacy against this strain. This indicates that Thiotropocin may offer a potency advantage over TDA for certain applications, though direct experimental validation is required.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus |
|---|---|
| Target Compound Data | ≤ 3.13 µg/mL |
| Comparator Or Baseline | Tropodithietic Acid (TDA): ~8.3 µg/mL (39 µM) |
| Quantified Difference | Thiotropocin MIC is >2.6-fold lower by mass, indicating higher potency |
| Conditions | Staphylococcus aureus strain NCTC 12493 or comparable; standard broth microdilution assays. Data compiled from different sources. |
Why This Matters
A lower MIC against S. aureus suggests that less Thiotropocin is required to achieve a comparable antimicrobial effect, potentially reducing material costs and minimizing off-target effects in experimental systems.
